(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile
Description
Properties
IUPAC Name |
(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-16-5-4-12-28-22(14-19(15-26)18-6-3-7-21(13-18)29-2)23(27-24(16)28)17-8-10-20(25)11-9-17/h3-14H,1-2H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMKRHIUUZIIFV-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=C(C#N)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C2/C=C(\C#N)/C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds structurally similar to (Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile exhibit significant anticancer activities. Studies demonstrate that these compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancers. Mechanisms of action include:
- Activation of caspase pathways leading to programmed cell death.
- Inhibition of cell proliferation through cell cycle arrest.
Antimicrobial Effects
Imidazo[1,2-a]pyridine derivatives have shown promising antimicrobial activity against both bacterial and fungal pathogens. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival.
Neuroprotective Potential
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It is believed to modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in neuronal cell survival.
Case Studies and Research Findings
-
Anticancer Efficacy Trials :
- In vitro studies revealed that treatment with imidazo[1,2-a]pyridine derivatives resulted in a significant reduction in viability of cancer cells.
- A study demonstrated the efficacy of a related compound against human breast cancer cells through apoptosis induction mechanisms.
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Antimicrobial Activity :
- Research highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against resistant bacterial strains, suggesting their potential as new antimicrobial agents.
- Comparative studies showed that certain derivatives exhibited higher antibacterial activity than established antibiotics.
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Neuroprotective Studies :
- Animal models treated with the compound showed reduced markers of oxidative stress and improved cognitive function in neurodegenerative disease models.
- Mechanistic studies indicated modulation of neuroinflammatory pathways as a key action mode.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Imidazo[1,2-a]pyridine Derivative A | Anticancer | Apoptosis induction |
| Imidazo[1,2-a]pyridine Derivative B | Antimicrobial | Cell membrane disruption |
| Imidazo[1,2-a]pyridine Derivative C | Neuroprotective | Oxidative stress reduction |
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
Nitrile Group
The nitrile moiety undergoes typical transformations:
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Hydrolysis : Under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions, it converts to a carboxylic acid or amide .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) yields the corresponding amine .
Table 2: Nitrile Reactivity
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), 100°C, 6h | 3-[2-(4-Cl-Ph)-8-Me-imidazo...]-acrylic acid | |
| Reduction | H₂ (1 atm), Pd/C, EtOH | 3-[2-(4-Cl-Ph)-8-Me-imidazo...]-propylamine |
Aromatic Substitution
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Chlorophenyl Ring : The electron-withdrawing Cl group directs electrophilic substitution to the meta position. Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) occurs selectively .
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Methoxyphenyl Ring : The electron-donating OMe group facilitates para substitution (e.g., bromination with Br₂/FeBr₃) .
Cycloaddition and Conformational Effects
The (Z)-configured propenenitrile participates in [2+2] photocycloadditions with alkenes under UV light, forming cyclobutane derivatives . Computational studies suggest steric hindrance from the 8-methyl group on the imidazo-pyridine core limits rotational freedom, stabilizing the (Z)-isomer .
Biological Activity and Derivatives
While direct pharmacological data for this compound is limited, structural analogs exhibit:
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Antiviral Activity : Thiadiazole derivatives with 4-chlorophenyl groups inhibit viral replication (IC₅₀ = 2–10 μM) .
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Kinase Inhibition : Imidazo[1,2-b]triazines with similar substituents show IC₅₀ values <100 nM against JAK2 and FLT3 kinases .
Stability and Degradation
The compound is stable under ambient conditions but degrades in strong acids (t₁/₂ = 2h in 1M HCl) via imidazo-pyridine ring opening. Photodegradation (λ >300 nm) generates nitrile oxide intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to the imidazo[1,2-a]pyridine family, which is widely studied for its pharmacological properties. Below is a comparative analysis with structurally related derivatives:
Key Observations:
Electron-withdrawing groups (e.g., nitro in 1l and 2d) enhance the electrophilicity of the core structure, whereas methoxy (in the target compound) and chloro groups may modulate solubility and metabolic stability .
Synthetic Yields and Physical Properties
- Derivatives such as 1l and 2d exhibit moderate yields (51–55%) and high melting points (>200°C), indicative of crystalline stability . The target compound’s synthetic yield and thermal properties remain uncharacterized.
Spectroscopic Characterization
- All compared compounds were validated via 1H/13C NMR, IR, and HRMS . For example, the nitrile stretch in IR spectra (∼2200 cm⁻¹) and aromatic proton shifts in NMR (δ 6.5–8.5 ppm) are consistent across derivatives.
Limitations in Comparison
- The target compound lacks published data on biological activity , solubility , or kinetic stability , unlike derivatives such as 1l and 2d, which are part of broader studies on imidazo[1,2-a]pyridine bioactivity .
Q & A
Q. What are the common synthetic routes for preparing (Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile?
The synthesis typically involves multi-step reactions:
- Imidazo[1,2-a]pyridine core formation : Oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol, as demonstrated for triazolopyridines, provides a green chemistry approach to form fused heterocycles .
- Substituent introduction : Suzuki-Miyaura coupling can attach aryl groups (e.g., 4-chlorophenyl) to the core. For example, brominated intermediates (e.g., 8-bromoimidazo[1,2-a]pyridine derivatives) are coupled with aryl boronic acids under palladium catalysis .
- Z-configuration control : The propenenitrile moiety’s stereochemistry is achieved via Wittig or Knoevenagel condensation under controlled conditions (e.g., low temperature, specific base catalysts) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : - and -NMR confirm regiochemistry and substituent positions, particularly distinguishing Z/E isomers via coupling constants in the propenenitrile group .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, essential for verifying synthetic intermediates .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as seen in structurally related imidazo[1,2-a]pyridine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent ratio, catalyst loading) using statistical models identifies optimal conditions. For example, flow chemistry approaches improve reproducibility in diazomethane synthesis .
- Purification strategies : Column chromatography with alumina or silica gel removes byproducts, while recrystallization in acetonitrile or ethanol enhances purity .
- Green chemistry principles : Replace hazardous oxidants (e.g., Cr(VI)) with NaOCl or FeO@SiO/InO catalysts to reduce environmental impact .
Q. What computational methods aid in predicting the compound’s bioactivity and stability?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic stability .
- Molecular docking : Screens potential targets (e.g., COX-2, Autotaxin) by simulating interactions with the compound’s substituents, such as the 4-chlorophenyl group’s hydrophobic binding .
- Molecular dynamics (MD) : Assesses conformational stability in physiological environments, particularly for the Z-configuration’s rigidity .
Q. How can contradictory data on biological activity be resolved?
- Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., ethyl carbamate vs. propanamide derivatives) to isolate functional group contributions .
- Enzyme assays under standardized conditions : Use recombinant proteins (e.g., COX-2 isoforms) to minimize variability in IC measurements .
- Meta-analysis of pharmacokinetic data : Cross-reference solubility, plasma protein binding, and metabolic half-life across studies to identify outliers .
Methodological Challenges and Solutions
Q. What strategies ensure stereochemical integrity during synthesis?
- Chiral chromatography : HPLC with chiral stationary phases (e.g., amylose-based columns) separates Z/E isomers post-synthesis .
- In situ monitoring : ReactIR or Raman spectroscopy tracks reaction progress to prevent isomerization at high temperatures .
Q. How is the compound’s stability assessed under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic buffers, oxidative stress (HO), and UV light to identify degradation pathways .
- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and analyze via LC-MS for decomposition products .
Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
